molecular formula C9H13BO3 B151195 (2-Methoxy-4,6-dimethylphenyl)boronic acid CAS No. 355836-08-7

(2-Methoxy-4,6-dimethylphenyl)boronic acid

Cat. No. B151195
M. Wt: 180.01 g/mol
InChI Key: UFFAFBPZFGAMJJ-UHFFFAOYSA-N
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Description

The compound "(2-Methoxy-4,6-dimethylphenyl)boronic acid" is a derivative of boronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their ability to form stable complexes with various diols, which is useful in fields such as sensing and carbohydrate recognition .

Synthesis Analysis

The synthesis of related boronic acid compounds typically involves the use of Grignard reagents and borate esters. For instance, 2,6-dimethylphenyl boronic acid has been prepared from tributyl borate and a Grignard reagent derived from 2,6-dimethylphenyl bromide. The process optimization included controlling the temperature and reactant proportions to achieve a high yield of 72.2% . Although the synthesis of "(2-Methoxy-4,6-dimethylphenyl)boronic acid" is not directly described, the methodologies used for similar compounds suggest that a similar approach could be employed.

Molecular Structure Analysis

Boronic acids often form dimers and exhibit interesting hydrogen bonding patterns in their crystal structures. For example, "(2,4,6-Trimethylphenyl)boronic acid" forms inversion-related hydrogen-bonded dimers and the structure is further stabilized by intermolecular C—H⋯O bonds and C—H⋯π interactions . These structural motifs are likely to be present in "(2-Methoxy-4,6-dimethylphenyl)boronic acid" due to the similarities in the molecular framework.

Chemical Reactions Analysis

Boronic acids are reactive towards anion production, which can lead to further reactions such as alkylations and condensations with aldehydes. For example, alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes, which are closely related to the compound of interest, have been used to generate anions that undergo subsequent reactions. The reduction of these compounds with potassium hydride yields the corresponding hydroborate, although attempts to isolate the borane were unsuccessful .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The presence of methoxy and methyl groups can affect the acidity, solubility, and stability of the boronic acid. For instance, the introduction of electron-withdrawing groups such as nitro or methoxycarbonyl has been shown to enhance the affinity of boronic acids for diol recognition . These modifications can be crucial for applications in biological labeling and separation.

Scientific Research Applications

  • Formation of Tetraarylpentaborates
    (2-Methoxy-4,6-dimethylphenyl)boronic acid is involved in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit specific structural and chemical properties, making them significant in inorganic chemistry research (Nishihara, Nara, & Osakada, 2002).

  • Suzuki-Miyaura Cross-Coupling Reactions
    The compound plays a role in Suzuki-Miyaura cross-coupling reactions, particularly in the regioselective formation of biarylated products and atropisomers with different stereochemistry. This is crucial in the field of organic synthesis and stereoselective synthesis (Pomarański et al., 2019).

  • Role in Boroxine Formation and Supramolecular Structure
    This boronic acid is key in the formation of enantiomerically pure boroxines, which have distinct structural properties, as evidenced in their solid-state structures and redox processes. These findings are important in organometallic chemistry (Thilagar et al., 2011).

  • Influence on Crystal Structure in Boronic Acids
    The presence of ortho-alkoxy substituents like (2-Methoxy-4,6-dimethylphenyl)boronic acid influences the crystal structure of boronic acids, demonstrating varied interactions in different substituted species. This research is significant in crystal engineering and molecular packing studies (Cyrański et al., 2012).

  • Improved Preparation Methods
    Studies have focused on optimizing the preparation methods for compounds like 2,6-dimethylphenyl boronic acid, enhancing yields and moderating experimental conditions. Such developments are beneficial in synthetic chemistry and industrial applications (Yong & Wei, 2007).

  • Macrocyclic Chemistry Applications
    The compound is utilized in the preparation of dimeric and tetrameric boronates in macrocyclic chemistry. Its role in forming complex structures through X-ray crystallography contributes to advancements in organometallic chemistry (Fárfan et al., 1999).

  • Fluorescence Quenching Studies
    The boronic acid derivatives, including those with methoxy phenyl groups, are studied for their fluorescence quenching properties in alcohols. Such studies are important in understanding molecular interactions and photophysical properties (Geethanjali et al., 2015).

  • Triplet Activity in Organic Phosphors
    Introducing an sp3 oxygen-bridged methoxylphenyl group to boron complexes significantly enhances their triplet quantum yield. This finding has implications in the fields of organic phosphors and their applications in various technologies (Huang et al., 2018).

  • Sugar-Binding in Biological Contexts
    The compound contributes to the development of a new class of carbohydrate-binding boronic acids, with implications in designing receptors and sensors for cell-surface glycoconjugates. This research is significant in biochemistry and medicinal chemistry (Dowlut & Hall, 2006).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

(2-methoxy-4,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFAFBPZFGAMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620276
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4,6-dimethylphenyl)boronic acid

CAS RN

355836-08-7
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methoxy-4,6-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Takahashi, S Hibi, Y Hoshino, K Kikuchi… - Journal of Medicinal …, 2012 - ACS Publications
Design, synthesis, and structure–activity relationships of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines (I) as selective antagonists of the corticotropin-releasing factor 1 (…
Number of citations: 33 pubs.acs.org
R Doran, R Doran - Asymmetric Synthesis of Bioactive Lactones and the …, 2015 - Springer
Biological systems recognise a pair of enantiomers as different substances and thus each enantiomer will trigger a different response. It is possible that one enantiomer could act …
Number of citations: 2 link.springer.com

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